2-(4-Hexylbenzoyl)-4-methylpyridine
Overview
Description
Scientific Research Applications
Fluorescent Labeling Reagents for Carnitine Analysis
2-Methylpyridines, a category that includes compounds like 2-(4-Hexylbenzoyl)-4-methylpyridine, have been utilized in fluorescent labeling reagents. For instance, 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, a related compound, has demonstrated effectiveness in the quantitative analysis of carnitine (Nakaya et al., 1996).
DNA-Binding and Photocleavage Studies
Mixed polypyridyl ruthenium(II) complexes, which may include compounds similar to 2-(4-Hexylbenzoyl)-4-methylpyridine, have been synthesized and characterized. These complexes have shown potential in binding to DNA and promoting single-stranded cleavage of plasmid DNA upon irradiation, indicating their potential application in genetic research and therapy (Tan & Chao, 2007).
Electroluminescent Properties in Platinum(II) Complexes
Compounds with structures similar to 2-(4-Hexylbenzoyl)-4-methylpyridine have been used in synthesizing mono-cyclometalated Pt(II) complexes. These complexes have demonstrated potential in electroluminescent applications, expanding their utility in optoelectronic devices (Ionkin et al., 2005).
Inhibition of Mild Steel Corrosion
2-Amino-4-methylpyridine, a compound structurally related to 2-(4-Hexylbenzoyl)-4-methylpyridine, has been studied for its corrosion inhibition properties on mild steel. This suggests the potential application of similar compounds in corrosion prevention and materials science (Mert et al., 2014).
Alzheimer's Disease Research
Compounds like 2-(4-Hexylbenzoyl)-4-methylpyridine have been used in designing multifunctional metal binders to investigate pathological features of Alzheimer's disease. These compounds have shown potential in interacting with amyloid-beta protein fibrils and permeating into cells, contributing to the understanding and potential treatment of neurodegenerative diseases (Telpoukhovskaia et al., 2015).
properties
IUPAC Name |
(4-hexylphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-14-15(2)12-13-20-18/h8-14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCKUHYLEGVRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hexylbenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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